molecular formula C18H24N2O2 B14006503 3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile CAS No. 67455-76-9

3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile

Cat. No.: B14006503
CAS No.: 67455-76-9
M. Wt: 300.4 g/mol
InChI Key: PLIJAYXVZSWMJM-UHFFFAOYSA-N
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Description

2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- is a complex organic compound with a unique structure that includes a quinolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique quinolizine core and functional groups make it a valuable compound for various applications in research and industry .

Properties

CAS No.

67455-76-9

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile

InChI

InChI=1S/C18H24N2O2/c1-4-12-11-20-6-5-13-8-17(21-2)18(22-3)9-15(13)16(20)7-14(12)10-19/h8-9,12,14,16H,4-7,11H2,1-3H3

InChI Key

PLIJAYXVZSWMJM-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1C#N)OC)OC

Origin of Product

United States

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